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molecular formula C12H17NO2 B8560404 N-[3-(4-Hydroxyphenyl)-1-methylpropyl]acetamide

N-[3-(4-Hydroxyphenyl)-1-methylpropyl]acetamide

Cat. No. B8560404
M. Wt: 207.27 g/mol
InChI Key: WSPJBCXHVBZIFE-UHFFFAOYSA-N
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Patent
US08470841B2

Procedure details

4-(3-Acetylaminobutyl)phenyl acetate (1.06 g, 4.25 mmol) was dissolved in 10 ml of methanol and, after addition of sodium methoxide (689.3 mg, 12.76 mmol), the reaction mixture was stirred at RT for 2 h. The pH was adjusted to 7 by adding dilute hydrochloric acid, and the mixture was extracted with ethyl acetate. The organic phases were combined and concentrated in vacuo. Yield: 805 mg (91%), M+H+: 208.15.
Name
4-(3-Acetylaminobutyl)phenyl acetate
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
689.3 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([CH2:11][CH2:12][CH:13]([NH:15][C:16](=[O:18])[CH3:17])[CH3:14])=[CH:7][CH:6]=1)(=O)C.C[O-].[Na+].Cl>CO>[OH:4][C:5]1[CH:6]=[CH:7][C:8]([CH2:11][CH2:12][CH:13]([NH:15][C:16](=[O:18])[CH3:17])[CH3:14])=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
4-(3-Acetylaminobutyl)phenyl acetate
Quantity
1.06 g
Type
reactant
Smiles
C(C)(=O)OC1=CC=C(C=C1)CCC(C)NC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
689.3 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
OC1=CC=C(C=C1)CCC(C)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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